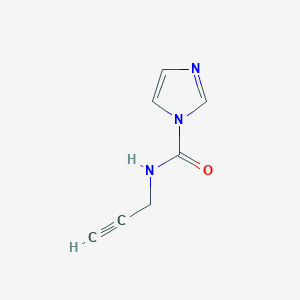

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of an imidazole derivative with a propargyl amine. Detailed synthetic pathways and conditions can be found in the literature .

Molecular Structure Analysis

The title compound, C21H16N2O2 , consists of an imidazolidine unit linked to two phenyl rings and two prop-2-yn-1-yl moieties. The crystal structure reveals the arrangement of atoms and bonds within the molecule. Notably, imidazolidine (Imdzln) units form hydrogen bonds, linking the molecules into infinite chains along the b-axis direction. Weak C—H···Phen interactions are also observed .

Chemical Reactions Analysis

The reactivity of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide can be explored through various chemical reactions. Researchers have investigated its behavior under different conditions, including acidic, basic, and oxidative environments. These studies provide insights into its potential applications and functional groups that can be modified .

Scientific Research Applications

Novel Albendazole Derivatives as α-Glucosidase Inhibitors

Researchers synthesized a series of novel derivatives related to N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide, showing significant α-glucosidase inhibitory activity. These compounds outperformed acarbose in inhibition, indicating potential applications in diabetes treatment or research (Şenkardeş, Kulabaş, & Kucukguzel, 2022).

Polyheterocyclic Scaffolds and Photophysical Properties

A study on the cyclization reactions of 2-(N-propargyl)imidazole-2-yl)indoles, derived from N-propargyl indole-2-carboxamides and propargylamine, led to the creation of polyheterocyclic compounds. These compounds exhibited promising photophysical properties, suggesting their potential use in materials science or photonic applications (Bakholdina et al., 2020).

Anticonvulsant Activity

Compounds related to N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide were synthesized and evaluated for their anticonvulsant properties. Derivatives with specific substitutions on the N-phenyl ring showed promising results against seizures induced by maximal electroshock tests, highlighting potential applications in neuropharmacology or epilepsy research (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Synthesis and Transformations of 3-Oxido-1H-Imidazole-4-Carboxamides

The synthesis of new N-alkyl- and N-aryl-3-oxido-1H-imidazole-4-carboxamides and their selected transformations provided insights into the reactivity of these compounds. This research contributes to the field of organic synthesis, offering new pathways for creating imidazole derivatives with potential applications in medicinal chemistry or material science (Mlostoń & Jasiński, 2010).

DNA Recognition and Gene Control

N-Methyl imidazole and N-methyl pyrrole-containing polyamides that target specific DNA sequences in the minor groove have been investigated. These compounds, including analogs of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide, are potential agents for controlling gene expression and treating diseases like cancer (Chavda et al., 2010).

Discovery of Novel Non-nucleoside Adenosine Deaminase Inhibitors

In the field of medicinal chemistry, researchers have developed novel inhibitors of adenosine deaminase, crucial for purine metabolism. These inhibitors, derived from imidazole carboxamide structures, have potential therapeutic applications in diseases like cancer (Terasaka et al., 2004).

properties

IUPAC Name |

N-prop-2-ynylimidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h1,4-6H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPSNBMDICSWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)

![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)

![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)